6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
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Overview
Description
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzo[d]thiazole core substituted with a methoxy group at the 6-position and a pyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , a five-membered ring with nitrogen, which is a common structure in many biologically active compounds. The pyrrolidine ring can interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s challenging to predict the exact biochemical pathways it might affect. Many pyrrolidine-containing compounds are known to have diverse biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of a pyrrolidine ring could influence these properties, but specific ADME properties would also depend on the other functional groups in the molecule .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Many pyrrolidine-containing compounds have demonstrated various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s chemical structure, including the pyrrolidine ring, could affect its stability and reactivity under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the pyrrolidinyl group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where the benzo[d]thiazole core is reacted with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Methoxybenzo[d]thiazole: Lacks the pyrrolidinyl group, which may influence its interaction with molecular targets.
2-(Morpholin-4-yl)benzo[d]thiazole: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDMSGXPQAQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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